N1-isopropyl-N2-(4-(2-phenylmorpholino)butyl)oxalamide

Description

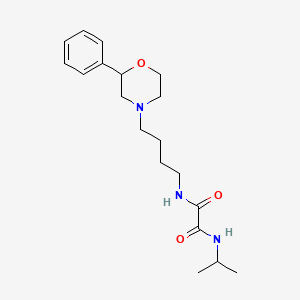

N1-Isopropyl-N2-(4-(2-phenylmorpholino)butyl)oxalamide is a synthetic oxalamide derivative characterized by its unique structural features. The molecule consists of an oxalamide backbone, with an isopropyl group attached to one nitrogen atom and a 4-(2-phenylmorpholino)butyl chain on the other (Fig. 1). This compound is of interest in medicinal chemistry due to oxalamides' known roles as enzyme inhibitors and their ability to modulate protein-protein interactions .

Properties

IUPAC Name |

N-[4-(2-phenylmorpholin-4-yl)butyl]-N'-propan-2-yloxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29N3O3/c1-15(2)21-19(24)18(23)20-10-6-7-11-22-12-13-25-17(14-22)16-8-4-3-5-9-16/h3-5,8-9,15,17H,6-7,10-14H2,1-2H3,(H,20,23)(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COHGSMBWEGBDBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C(=O)NCCCCN1CCOC(C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-isopropyl-N2-(4-(2-phenylmorpholino)butyl)oxalamide typically involves the reaction of an appropriate oxalyl chloride with an amine precursor. The reaction conditions often include the use of a solvent such as dichloromethane or tetrahydrofuran, and the reaction is carried out under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is usually stirred at low temperatures to control the reaction rate and improve yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N1-isopropyl-N2-(4-(2-phenylmorpholino)butyl)oxalamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-isopropyl-N2-(4-(2-phenylmorpholino)butyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Derivatives

The following analysis compares N1-isopropyl-N2-(4-(2-phenylmorpholino)butyl)oxalamide with three oxalamide analogs described in the literature ().

Key Observations:

Substituent Diversity: The target compound features a 2-phenylmorpholino-butyl chain, which distinguishes it from analogs with simpler aryl or alkyl groups (e.g., methoxyphenethyl in compounds 16–18). This moiety may enhance binding to targets with hydrophobic pockets or chiral centers . Compound 18 includes a fluorine atom, likely improving metabolic stability and membrane permeability compared to the target compound’s non-halogenated structure .

Synthetic Accessibility: The target compound’s synthesis yield is unreported, but analogs like compound 18 achieved a 52% yield, suggesting that fluorinated derivatives may be more synthetically tractable . The presence of a morpholino ring in the target compound may complicate synthesis due to stereochemical considerations, whereas compounds 16–18 lack such complexity.

Physicochemical and Functional Comparisons

Lipophilicity and Solubility

- The target compound’s isopropyl and morpholino groups balance lipophilicity and solubility. Morpholino moieties are known to improve aqueous solubility compared to purely aromatic systems (e.g., compound 17’s methoxyphenyl groups) .

Pharmacological Potential

- While direct activity data for the target compound are unavailable, structural analogs provide insights:

- Compound 18’s fluorine atom is associated with enhanced inhibitory potency in cytochrome P450 studies (), suggesting that halogenation could be a beneficial modification for the target compound.

- The naphthalene-sulfonyl group in ’s compound demonstrates how bulkier substituents can influence target selectivity, though this may come at the cost of bioavailability .

Biological Activity

N1-isopropyl-N2-(4-(2-phenylmorpholino)butyl)oxalamide is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications and mechanisms of action. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms, and relevant research findings.

This compound has the molecular formula and a molecular weight of 333.432 g/mol. The synthesis typically involves the reaction of an appropriate oxalyl chloride with a morpholine derivative under controlled conditions, often utilizing solvents like dichloromethane or tetrahydrofuran to enhance yield and purity.

Synthetic Route Overview

| Step | Description |

|---|---|

| 1 | Reaction of oxalyl chloride with amine precursor. |

| 2 | Use of solvents (e.g., dichloromethane). |

| 3 | Controlled temperature and inert atmosphere to prevent side reactions. |

| 4 | Purification through recrystallization or chromatography. |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, including:

- Enzyme Inhibition : The compound may act as an inhibitor for certain kinases and phosphatases, which are critical in signaling pathways related to cell growth and survival .

- Receptor Modulation : It can bind to G protein-coupled receptors (GPCRs), influencing cellular responses to external stimuli.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity, making it a candidate for further exploration in treating infections. Studies have shown varying degrees of effectiveness against different bacterial strains, highlighting its potential as an antimicrobial agent.

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties. In vitro studies demonstrated a reduction in pro-inflammatory cytokines when cells were treated with the compound, suggesting its role in modulating inflammatory responses .

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted using various cancer cell lines (e.g., B16F10 melanoma cells). The compound showed significant cytotoxic effects at specific concentrations, indicating its potential as an anticancer agent .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several pathogens. The results indicated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.

Case Study 2: Anti-inflammatory Mechanism

In a controlled experiment, macrophages treated with this compound exhibited decreased levels of TNF-alpha and IL-6 after stimulation with lipopolysaccharides (LPS), supporting its anti-inflammatory potential.

5. Conclusion

This compound presents a promising profile for further research in medicinal chemistry due to its varied biological activities, including antimicrobial and anti-inflammatory properties. Its mechanisms of action through enzyme inhibition and receptor modulation warrant additional studies to fully elucidate its potential therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.